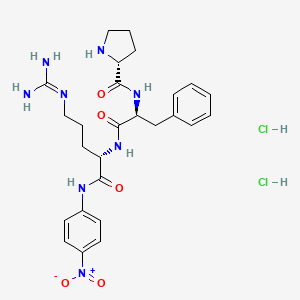

h-d-Pro-phe-arg-pna 2 hcl

Description

Properties

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O5.2ClH/c27-26(28)30-15-5-9-21(24(36)31-18-10-12-19(13-11-18)34(38)39)32-25(37)22(16-17-6-2-1-3-7-17)33-23(35)20-8-4-14-29-20;;/h1-3,6-7,10-13,20-22,29H,4-5,8-9,14-16H2,(H,31,36)(H,32,37)(H,33,35)(H4,27,28,30);2*1H/t20-,21+,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOCUZJDBWPWPX-XZQQPLIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Pro-Phe-Arg-pNA 2HCl: Mechanism of Action and Applications in Serine Protease Research

Introduction

In the landscape of serine protease research, the use of chromogenic substrates has revolutionized our ability to quantify enzymatic activity with precision and efficiency. Among these, H-D-Pro-Phe-Arg-pNA 2HCl, also widely known as S-2302, stands out as a critical tool for the investigation of the contact activation and kallikrein-kinin systems. This technical guide provides a comprehensive overview of the core mechanism of action of H-D-Pro-Phe-Arg-pNA, its primary enzymatic targets, and detailed protocols for its application in key biochemical assays. Designed for researchers, scientists, and drug development professionals, this document aims to bridge theoretical knowledge with practical, field-proven insights to empower your research endeavors.

H-D-Pro-Phe-Arg-pNA is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety.[1][2] The specificity of this substrate is dictated by its amino acid sequence—Proline-Phenylalanine-Arginine—which mimics the cleavage site of key serine proteases, most notably plasma kallikrein and Factor XIIa.[1][2] Upon enzymatic cleavage at the C-terminal side of the arginine residue, the colorless substrate releases the yellow-colored p-nitroaniline molecule. The rate of pNA release, quantifiable by spectrophotometry at approximately 405 nm, is directly proportional to the enzymatic activity under appropriate assay conditions.[3][4]

Core Mechanism of Action: A Chromogenic Transformation

The fundamental principle behind H-D-Pro-Phe-Arg-pNA as a research tool lies in its elegant and straightforward mechanism of action. The substrate itself is a colorless compound. However, upon interaction with a specific serine protease, it undergoes enzymatic hydrolysis, leading to the liberation of p-nitroaniline (pNA), a chromophore that exhibits a distinct yellow color in solution.

The enzymatic reaction can be summarized as follows:

H-D-Pro-Phe-Arg-pNA + H₂O ---(Enzyme)---> H-D-Pro-Phe-Arg-OH + p-Nitroaniline

The released p-nitroaniline has a characteristic absorbance maximum around 405 nm.[3][4] This allows for the continuous monitoring of enzymatic activity in real-time by measuring the change in absorbance over time. The rate of pNA formation is directly proportional to the concentration of the active enzyme in the sample, providing a quantitative measure of its activity.

Caption: Mechanism of H-D-Pro-Phe-Arg-pNA cleavage and detection.

Primary Enzymatic Targets and Kinetic Properties

H-D-Pro-Phe-Arg-pNA is primarily utilized as a substrate for plasma kallikrein and Factor XIIa, two key enzymes in the contact activation pathway of coagulation and the kallikrein-kinin system.[1][2] It also exhibits some reactivity with Factor XIa.[1]

Plasma Kallikrein

Plasma kallikrein is a serine protease that plays a crucial role in the amplification of the contact activation system and the release of bradykinin from high molecular weight kininogen (HMWK). The kinetic parameters of H-D-Pro-Phe-Arg-pNA with human plasma kallikrein have been determined, providing a quantitative measure of their interaction.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/PEU) | Reference |

| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 0.2 | 6.8 | [5] |

PEU (Plasma Equivalent Units) refers to the activity generated from 1 ml of normal human plasma.

The Michaelis constant (K_m_) of 0.2 mM indicates a moderate affinity of plasma kallikrein for this substrate.[5] This value is critical for designing experiments, as substrate concentrations well above the K_m_ are required to achieve maximal reaction velocity (V_max_).

Factor XIIa

Factor XIIa is the activated form of Factor XII and the initiator of the contact activation pathway. While H-D-Pro-Phe-Arg-pNA is a well-established substrate for Factor XIIa, specific kinetic parameters (K_m_ and k_cat_) are not as readily available in the literature as they are for plasma kallikrein. However, its utility in measuring Factor XIIa activity is widely documented in various research applications.[6]

The Physiological Context: Contact Activation and the Kallikrein-Kinin System

To fully appreciate the utility of H-D-Pro-Phe-Arg-pNA, it is essential to understand the broader physiological pathways in which its target enzymes operate.

The Contact Activation System

The contact activation system is a cascade of enzymatic reactions initiated by the binding of Factor XII to a negatively charged surface. This binding leads to a conformational change in Factor XII, rendering it more susceptible to activation to Factor XIIa. Factor XIIa then activates prekallikrein to kallikrein, which in turn reciprocally activates more Factor XII, amplifying the initial signal. Factor XIIa also activates Factor XI, which continues the intrinsic pathway of coagulation.

Caption: The Contact Activation and Kallikrein-Kinin Systems.

The Kallikrein-Kinin System

Plasma kallikrein's primary role in this system is the cleavage of high molecular weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin. Bradykinin is involved in various physiological processes, including vasodilation, increased vascular permeability, and pain.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the use of H-D-Pro-Phe-Arg-pNA in common laboratory assays. These should be optimized for specific experimental conditions.

Preparation and Handling of H-D-Pro-Phe-Arg-pNA (S-2302)

-

Reconstitution: Reconstitute the lyophilized powder with sterile, distilled water to a stock concentration of 1-4 mM.[4][5]

-

Storage: The lyophilized powder should be stored at 2-8°C and protected from light.[5] Reconstituted stock solutions are stable for several months when stored at 2-8°C.[5] Avoid repeated freeze-thaw cycles.

Assay for Plasma Kallikrein-like Activity

This protocol measures the endogenous kallikrein-like activity in a plasma sample.

Reagents:

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

H-D-Pro-Phe-Arg-pNA (S-2302) solution (e.g., 2 mM in distilled water)

-

20% Acetic Acid (for endpoint assays)

Procedure (Endpoint Method):

-

Pre-warm all reagents and samples to 37°C.

-

In a microplate well or cuvette, add 100 µL of Tris buffer.

-

Add 20 µL of the plasma sample and incubate for 2 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of the pre-warmed H-D-Pro-Phe-Arg-pNA solution.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Stop the reaction by adding 100 µL of 20% acetic acid.

-

Read the absorbance at 405 nm. A blank should be prepared by adding the reagents in reverse order without incubation.[3]

Assay for Prekallikrein

This assay measures the total prekallikrein content in plasma after activation.

Reagents:

-

Prekallikrein activator (e.g., dextran sulfate)

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

H-D-Pro-Phe-Arg-pNA (S-2302) solution (e.g., 2 mM in distilled water)

-

20% Acetic Acid (for endpoint assays)

Procedure:

-

Activate prekallikrein in the plasma sample by incubating with a suitable activator (e.g., dextran sulfate at a final concentration of 50 µg/mL) at 0°C for a defined period (e.g., 15 minutes).[7]

-

Proceed with the kallikrein activity assay as described above, using the activated plasma sample.

Assay for Kallikrein Inhibitor Activity

This assay quantifies the inhibitory capacity of plasma against a known amount of exogenous plasma kallikrein.

Reagents:

-

Purified human plasma kallikrein

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Plasma sample

-

H-D-Pro-Phe-Arg-pNA (S-2302) solution (e.g., 2 mM in distilled water)

-

20% Acetic Acid (for endpoint assays)

Procedure:

-

Incubate a known amount of purified plasma kallikrein with the plasma sample for a defined period at 37°C to allow for inhibition to occur.[4]

-

Measure the residual kallikrein activity using the chromogenic substrate H-D-Pro-Phe-Arg-pNA as described in the kallikrein activity assay protocol.[4]

-

The degree of inhibition is calculated by comparing the residual activity to the activity of the kallikrein solution without the plasma inhibitor.

Caption: General workflow for chromogenic assays using H-D-Pro-Phe-Arg-pNA.

Scientific Integrity & Logic: Ensuring Trustworthy Data

The reliability of data generated using H-D-Pro-Phe-Arg-pNA is contingent upon rigorous assay validation and an awareness of potential interferences.

Assay Validation

-

Linearity: The assay should demonstrate a linear relationship between enzyme concentration and the rate of pNA formation within a defined range. Assays using S-2302 for prekallikrein have been shown to be linear to a value three times that found in normal human plasma.[8]

-

Precision: The precision of the assay is typically assessed by determining the intra- and inter-assay coefficients of variation (CV). A day-to-day analytical variation of 2.4% has been reported for a plasma kallikrein assay using S-2302.[7][8]

-

Specificity: The specificity of H-D-Pro-Phe-Arg-pNA is not absolute. While it is a preferential substrate for plasma kallikrein and Factor XIIa, it can also be cleaved by other serine proteases, such as plasmin.[3] It is crucial to consider the potential for cross-reactivity in the experimental system. The specificity for kallikrein can be confirmed using plasma deficient in prekallikrein (Fletcher trait).[7]

Potential Interferences

-

Endogenous Substances: Components within the plasma sample, such as other proteases or inhibitors, can potentially interfere with the assay. The use of specific inhibitors or plasmas deficient in certain factors can help to mitigate these interferences.

-

Sample Handling: Improper sample collection and handling can lead to the artificial activation of the contact system. Blood should be collected in citrate tubes, and care should be taken to avoid contact with glass surfaces, which can activate Factor XII.[3]

Conclusion

H-D-Pro-Phe-Arg-pNA (S-2302) remains an indispensable tool for researchers investigating the complex interplay of the contact activation and kallikrein-kinin systems. Its well-defined mechanism of action, coupled with its utility in a variety of robust and quantifiable assays, provides a powerful means to dissect the roles of plasma kallikrein and Factor XIIa in health and disease. By adhering to rigorous experimental protocols and maintaining a keen awareness of the principles of scientific integrity, researchers can leverage the full potential of this chromogenic substrate to generate high-quality, reliable data. This guide has provided a comprehensive framework for the understanding and application of H-D-Pro-Phe-Arg-pNA, from its fundamental chemistry to its practical implementation in the laboratory.

References

-

Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-93. [Link]

-

ChromogenicSubstrates.com. Kallikrein-like activity, plasma. [Link]

-

ChromogenicSubstrates.com. Kallikrein inhibitor activity. [Link]

-

Saito, H., et al. (1983). Assaying Plasma Prekallikrein (PPK) by a Chromogenic Based Method: Analytical Considerations and Reference Values in Healthy Adults, the Pregnant Woman, and the Neonate. Thrombosis Research, 31(5), 641-651. [Link]

-

Hofman, Z. L. M., et al. (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. World Allergy Organization Journal, 18(1), 101135. [Link]

-

Instrumentation Laboratory. S-2302TM. [Link]

-

Levison, P. R., & Tomalin, G. (1982). A Comparison of the Catalytic Activities of Human Plasma Kallikreins I and II. Biochemical Journal, 207(1), 97-100. [Link]

-

Shamanaev, A., et al. (2021). A site on factor XII required for productive interactions with polyphosphate. Journal of Thrombosis and Haemostasis, 19(11), 2777-2789. [Link]

-

Gallimore, M. J., et al. (1979). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Thrombosis Research, 16(5-6), 695-703. [Link]

-

Aasen, A. O., et al. (1978). Chromogenic substrate assay of plasma prekallikrein. With a note on its site of biosynthesis. Haemostasis, 7(2-3), 69-75. [Link]

-

Hofman, Z. L. M., et al. (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. World Allergy Organization Journal, 18(1), 101135. [Link]

-

Schmaier, A. H., et al. (1994). Surface-induced alterations in the kinetic pathway for cleavage of human high molecular weight kininogen by plasma kallikrein. The Journal of Biological Chemistry, 269(23), 16330-16337. [Link]

-

Endotell AG. Plasma Prekallikrein Method Sheet. [Link]

-

Pönitz, V., et al. (2020). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Frontiers in Cardiovascular Medicine, 7, 58. [Link]

-

ChromogenicSubstrates.com. CHROMOGENIC SUBSTRATE S-2302™. [Link]

-

Colman, R. W., et al. (1985). Effect of cleavage of the heavy chain of human plasma kallikrein on its functional properties. Blood, 65(2), 311-318. [Link]

-

Snyder, A., Hand, M. R., & Gewurz, H. (1974). A rapid pH Stat assay for plasma prekallikrein and fluctuations in disease. International Archives of Allergy and Applied Immunology, 47(3), 400-411. [Link]

-

de Oliveira, K. A., et al. (2015). The blood fluke Schistosoma mansoni cleaves the coagulation protein high molecular weight kininogen (HK) but does not generate the vasodilator bradykinin. PLoS Neglected Tropical Diseases, 9(12), e0004269. [Link]

-

CoaChrom. S-2302™ | Chromogenic Substrates - Factor XIIa. [Link]

Sources

- 1. CHROMOGENIC SUBSTRATE S-2302™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. S-2302™ | Chromogenic Substrates - Factor XIIa [coachrom.com]

- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. endotell.ch [endotell.ch]

- 6. A site on factor XII required for productive interactions with polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) in Protease Research

For researchers, scientists, and drug development professionals navigating the complexities of the coagulation cascade and related enzymatic pathways, the precise and reliable quantification of serine protease activity is paramount. This guide provides an in-depth technical overview of H-D-Pro-Phe-Arg-pNA 2HCl, a widely utilized chromogenic substrate commercially known as S-2302. We will delve into its core mechanism, explore its primary applications with field-proven insights, and provide detailed protocols to ensure experimental success.

Core Principles: The Mechanism of a Chromogenic Substrate

H-D-Pro-Phe-Arg-pNA 2HCl is a synthetic tripeptide covalently linked to a chromophore, p-nitroaniline (pNA).[1] The peptide sequence, D-Prolyl-L-phenylalanyl-L-arginine, is specifically designed to mimic the natural cleavage site of target serine proteases.[2] In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the arginine residue and the pNA molecule, free pNA is released. This liberated pNA imparts a distinct yellow color to the solution, which can be quantitatively measured by a spectrophotometer at approximately 405 nm.[1] The rate of pNA release, observed as an increase in absorbance over time, is directly proportional to the activity of the target enzyme in the sample.[1]

This elegant principle forms the basis of a robust and sensitive assay system for quantifying the activity of several key enzymes.

Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by a serine protease.

Key Applications and Target Enzymes

While broadly applicable to trypsin-like serine proteases, H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) has demonstrated particular utility and specificity for a select group of enzymes critical to hemostasis and thrombosis research.[3]

Plasma Kallikrein: The Primary Target

S-2302 is most prominently recognized as a superior chromogenic substrate for plasma kallikrein.[4][5] The kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is implicated in various pathological states.

Key Research Areas:

-

Prekallikrein Determination: Measurement of prekallikrein, the inactive zymogen of plasma kallikrein, is essential for assessing the integrity of the contact activation system.[6][7] Assays typically involve activating prekallikrein to kallikrein (e.g., with Factor XIIa) and then measuring the subsequent enzymatic activity with S-2302.[8]

-

Kallikrein Inhibitor Activity: S-2302 is instrumental in quantifying the activity of endogenous or synthetic kallikrein inhibitors.[9][10] This is vital for drug discovery programs targeting inflammatory diseases or hereditary angioedema.

-

Kallikrein-like Activity: The substrate can be used to measure the overall "kallikrein-like" activity in plasma, which may include kallikrein complexed with inhibitors like α2-macroglobulin.[11][12]

Factor XII (Hageman Factor)

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation and the kallikrein-kinin system. S-2302 serves as an effective substrate for measuring FXIIa activity.[13][14]

Key Research Areas:

-

FXIIa Activity Assays: Direct measurement of purified FXIIa or FXIIa in activated plasma samples.[1]

-

Prekallikrein Activator (PKA) Assays: FXIIa is a known prekallikrein activator. PKA contamination in therapeutic protein preparations like albumin and immunoglobulin can cause adverse hypotensive reactions in patients.[15] S-2302 is used in quality control assays to detect and quantify PKA contamination by measuring the amount of kallikrein generated from a prekallikrein standard.[7][15]

Other Serine Proteases

While plasma kallikrein and FXIIa are the primary targets, S-2302 also exhibits reactivity with other serine proteases, including Factor XIa and, to a lesser extent, trypsin.[1][5][16] When assaying for a specific enzyme, it is crucial to consider potential cross-reactivity and employ appropriate controls or inhibitors to ensure specificity.

Quantitative Data and Substrate Properties

A comprehensive understanding of the substrate's chemical and kinetic properties is essential for accurate and reproducible results.

| Property | Value | Source |

| Chemical Name | H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride | [6] |

| Formula | C₂₆H₃₄N₈O₅ · 2HCl | [13][17] |

| Molecular Weight | 611.52 g/mol | [14] |

| Solubility | >10 mmol/L in H₂O | [6] |

| Storage | 2-8°C, protected from light. The substance is hygroscopic. | [6][7] |

| Stock Solution Stability | A 4 mmol/L solution in H₂O is stable for over 6 months at 2-8°C. | [7] |

| Kₘ for Human Plasma Kallikrein | 2 x 10⁻⁴ mol/L | [7] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Adherence to these detailed steps, including the use of appropriate controls, will ensure the generation of trustworthy data.

General Assay Principle Workflow

The fundamental workflow for using S-2302 involves the incubation of the enzyme source with the substrate and monitoring the color change. This can be performed as a kinetic assay (measuring the rate of absorbance change) or an endpoint assay (stopping the reaction after a fixed time).[1]

Caption: General experimental workflow for S-2302 chromogenic assays.

Detailed Protocol: Determination of Prekallikrein in Plasma

This protocol outlines the measurement of prekallikrein by first activating it to kallikrein and then measuring its activity using S-2302.[8]

Reagents:

-

Tris Buffer (pH 7.8): 50 mmol/L Tris, containing appropriate salts.[10]

-

S-2302 Solution: Reconstitute S-2302 in sterile water to a stock concentration of 4 mmol/L.[1]

-

Prekallikrein Activator: Purified human Factor XIIa.[8]

-

Normal Plasma: Pooled normal plasma for standard curve generation.

-

Test Plasma: Citrated plasma collected from subjects. Blood (9 volumes) should be mixed with 0.1 mol/L sodium citrate (1 volume) and centrifuged at 2000 x g for 20 minutes.[11][12]

-

Stop Reagent (for endpoint assay): 20% Acetic Acid or 2% Citric Acid.[1]

Procedure (Microplate Format):

-

Prepare Standard Curve: Dilute the normal plasma with Tris buffer to create standards ranging from 0% to 125% of normal activity.[8]

-

Sample Preparation: Dilute test plasma samples appropriately with Tris buffer.

-

Activation Step: In the wells of a microplate, add 20 µL of each standard or diluted test sample.

-

Add 20 µL of the prekallikrein activator (FXIIa) solution to each well.

-

Incubate the plate at 37°C for 2 minutes to allow for the conversion of prekallikrein to kallikrein.

-

Reaction Initiation: Pre-warm the S-2302 solution to 37°C. Add 20 µL of the S-2302 solution to each well to start the reaction.

-

Measurement (Kinetic): Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over time (ΔA/min).

-

Measurement (Endpoint): Alternatively, incubate the plate for a fixed time (e.g., 5 minutes) at 37°C. Stop the reaction by adding 20 µL of stop reagent. Read the final absorbance at 405 nm.

-

Calculation: Plot the ΔA/min or final absorbance for the standards against their known concentrations to generate a standard curve. Determine the prekallikrein concentration of the test samples from this curve.[8]

Self-Validation:

-

Plasma Blanks: For icteric, hemolytic, or lipemic samples, a plasma blank is crucial. Prepare by adding reagents in reverse order, starting with the stop reagent, without incubation.[8][11] Subtract the blank absorbance from the sample absorbance.

-

Negative Control: A well containing buffer instead of plasma should be included to ensure no spontaneous substrate degradation.

Conclusion: An Indispensable Tool for Protease Research

H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) stands as a robust, sensitive, and versatile tool for researchers in hemostasis, thrombosis, and inflammation.[3] Its well-characterized properties and straightforward assay principle allow for the reliable quantification of plasma kallikrein, Factor XIIa, and related enzyme activities. By understanding the causality behind the experimental choices and adhering to validated protocols, scientists can leverage S-2302 to generate high-quality, trustworthy data, accelerating both basic research and the development of novel therapeutics.

References

-

S-2302™ | Chromogenic Substrates - Factor XIIa. CoaChrom. Available from: [Link]

-

Prekallikrein Activator Assay. Therapeutic Goods Administration. Available from: [Link]

-

S2302-Chromogenic Substrate | PDF. Scribd. Available from: [Link]

-

S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Quadratech Diagnostics. Available from: [Link]

-

Kallikrein inhibitor activity. ChromogenicSubstrates.com. Available from: [Link]

-

S-2302TM Product Insert. Chromogenix. Available from: [Link]

-

Plasma Prekallikrein Method Sheet. ENDOTELL AG. Available from: [Link]

-

Plasma Kallikrein-like activity. CoaChrom. Available from: [Link]

-

HD-Phe-Pip-Arg-pNA.2HCl. Liwei Peptide. Available from: [Link]

-

H-D-Pro-Phe-Arg-pNA · 2 HCl. Cambridge Bioscience. Available from: [Link]

-

H-D-Pro-Phe-Arg-pNA . 2 HCl. GlpBio. Available from: [Link]

-

Colorimetric Trypsin Activity Assay (TRYP). ScienCell Research Laboratories. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Purchase Directly from H-D-Phe-Pip-Arg-pNA.2HCl | China H-D-Phe-Pip-Arg-pNA.2HCl Supplies [liwei-peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. diapharma.com [diapharma.com]

- 5. quadratech.co.uk [quadratech.co.uk]

- 6. scribd.com [scribd.com]

- 7. endotell.ch [endotell.ch]

- 8. endotell.ch [endotell.ch]

- 9. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. diapharma.com [diapharma.com]

- 11. coachrom.com [coachrom.com]

- 12. diapharma.com [diapharma.com]

- 13. S-2302™ | Chromogenic Substrates - Factor XIIa [coachrom.com]

- 14. biosynth.com [biosynth.com]

- 15. tga.gov.au [tga.gov.au]

- 16. sciencellonline.com [sciencellonline.com]

- 17. H-D-Pro-Phe-Arg-pNA · 2 HCl - Bachem AG [bioscience.co.uk]

The Specificity of H-D-Pro-Phe-Arg-pNA 2HCl: A Technical Guide for Researchers

Introduction: Unmasking Proteolytic Activity with a Chromogenic Key

In the intricate landscape of biological research and drug development, the precise measurement of enzyme activity is paramount. H-D-Pro-Phe-Arg-pNA 2HCl, a synthetic chromogenic substrate, has emerged as a important tool for the investigation of a specific class of proteases, primarily serine proteases. This technical guide provides an in-depth exploration of the substrate specificity of H-D-Pro-Phe-Arg-pNA, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism, optimal usage, and its applications in unraveling the complexities of physiological and pathological processes. By delving into the kinetics of its interaction with key enzymes such as plasma kallikrein, trypsin, and plasmin, this guide aims to equip researchers with the knowledge to effectively harness the power of this versatile substrate in their experimental endeavors.

The Chemistry of Detection: A Symphony of Color

The utility of H-D-Pro-Phe-Arg-pNA lies in its elegant and straightforward mechanism of action. The substrate consists of a tripeptide sequence, D-Proline-Phenylalanine-Arginine, covalently linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the pNA moiety, the chromogenic p-nitroaniline is released. Free pNA in solution imparts a distinct yellow color, which can be quantified spectrophotometrically by measuring the absorbance at or near 405 nm. The rate of this color change is directly proportional to the activity of the enzyme, providing a real-time kinetic readout of the proteolytic reaction.

Enzyme Specificity: A Tale of Three Proteases

While H-D-Pro-Phe-Arg-pNA is often colloquially referred to as a "kallikrein substrate," its reactivity is not exclusive to this enzyme. A thorough understanding of its interaction with other related serine proteases, such as trypsin and plasmin, is crucial for accurate data interpretation and the design of specific assays.

Plasma Kallikrein: The Primary Target

Plasma kallikrein, a key enzyme in the contact activation system of blood coagulation and the kallikrein-kinin system, exhibits a high affinity for H-D-Pro-Phe-Arg-pNA. The D-Pro-Phe-Arg sequence mimics a natural cleavage site for plasma kallikrein, making it a highly efficient substrate.

-

Mechanism of Action: Plasma prekallikrein, the zymogen form, is activated to kallikrein by activated Factor XII (FXIIa) on negatively charged surfaces. Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. In the laboratory setting, H-D-Pro-Phe-Arg-pNA serves as a surrogate for HMWK, allowing for the direct measurement of plasma kallikrein activity.

-

Kinetic Parameters: The Michaelis-Menten constant (Km) for the hydrolysis of H-D-Pro-Phe-Arg-pNA by human plasma kallikrein has been reported to be approximately 0.22 mM[1]. The catalytic rate constant (kcat) for this reaction is in the range of 200 s⁻¹, a value that can be influenced by the presence of cofactors like fibrinogen fragments, which have been shown to increase the kcat to 280 s⁻¹ without altering the Km.

Trypsin: A Close Relative with Shared Preferences

Trypsin, a digestive serine protease found in the small intestine, also readily cleaves H-D-Pro-Phe-Arg-pNA. This is due to trypsin's well-established preference for cleaving peptide bonds at the carboxyl side of basic amino acids, namely arginine and lysine.

-

Structural Basis of Recognition: The specificity of trypsin is largely determined by the presence of a negatively charged aspartate residue (Asp189) at the bottom of its S1 specificity pocket. This aspartate residue forms a salt bridge with the positively charged side chain of the arginine in the H-D-Pro-Phe-Arg-pNA substrate, facilitating its binding and subsequent cleavage.

Plasmin: A Player in Fibrinolysis with Overlapping Activity

Plasmin, the primary enzyme of the fibrinolytic system responsible for degrading blood clots, also demonstrates activity towards H-D-Pro-Phe-Arg-pNA. This cross-reactivity is an important consideration in assays where both plasmin and kallikrein may be present.

-

Role in Fibrinolysis: Plasmin is generated from its zymogen, plasminogen, by the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase (uPA). Its primary function is to cleave fibrin, the main protein component of blood clots, into soluble degradation products.

-

Substrate Overlap: The cleavage of H-D-Pro-Phe-Arg-pNA by plasmin underscores the overlapping substrate specificities among serine proteases. While plasmin has a preference for lysine residues at the P1 position, its ability to cleave after arginine makes it reactive towards this substrate.

Experimental Protocols: A Practical Guide to Measuring Enzyme Activity

The successful application of H-D-Pro-Phe-Arg-pNA in research necessitates the use of well-defined experimental protocols. The following provides a general framework for a typical chromogenic assay.

Materials and Reagents

-

H-D-Pro-Phe-Arg-pNA 2HCl (Substrate)

-

Enzyme of interest (e.g., purified plasma kallikrein, trypsin, or plasmin)

-

Assay Buffer (e.g., Tris-HCl, pH 7.8)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Step-by-Step Methodology for a Plasma Kallikrein Activity Assay

-

Reagent Preparation:

-

Prepare a stock solution of H-D-Pro-Phe-Arg-pNA in sterile, nuclease-free water. The reconstituted substrate is stable for over three months when stored appropriately[1].

-

Prepare a working solution of the substrate in the assay buffer to the desired final concentration (typically in the range of the Km value).

-

Prepare a solution of the enzyme in the assay buffer. For plasma samples, prekallikrein can be activated to kallikrein using dextran sulfate.

-

-

Assay Procedure:

-

Add a defined volume of the assay buffer to each well of a 96-well microplate.

-

Add the enzyme solution to the appropriate wells. Include a blank control containing only the buffer and substrate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Plot the absorbance values against time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically expressed as the change in absorbance per unit of time (ΔA/min).

-

The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Enzyme activity can then be expressed in appropriate units, such as µmol of pNA produced per minute per mg of enzyme.

-

Differentiating Enzyme Activity: The Role of Inhibitors

Given the cross-reactivity of H-D-Pro-Phe-Arg-pNA with multiple serine proteases, the use of specific inhibitors is essential for dissecting the contribution of each enzyme in a mixed system.

| Inhibitor | Primary Target(s) | Mechanism of Action | Application Notes |

| C1-esterase inhibitor (C1-INH) | Plasma kallikrein, Factor XIIa, C1s, C1r | Serpin (serine protease inhibitor) that forms a covalent complex with the target protease. | The primary physiological inhibitor of plasma kallikrein. Its use can help to specifically attribute activity to plasma kallikrein in complex biological samples. |

| Aprotinin | Trypsin, Plasmin, Plasma Kallikrein (lower affinity) | Competitive inhibitor that binds to the active site of serine proteases. | A broad-spectrum serine protease inhibitor. Can be used to inhibit trypsin and plasmin activity. |

| Arg¹⁵-aprotinin | Plasma kallikrein, Factor XIa | A site-specific modified form of aprotinin with enhanced affinity for plasma kallikrein. | Offers greater specificity for inhibiting plasma kallikrein compared to native aprotinin. |

Table 1: Key Inhibitors for Differentiating Serine Protease Activity on H-D-Pro-Phe-Arg-pNA

Applications in Research and Drug Development

The versatility of H-D-Pro-Phe-Arg-pNA has led to its widespread adoption in various research and clinical applications.

Coagulation and Fibrinolysis Research

-

Assessment of the Contact Activation System: H-D-Pro-Phe-Arg-pNA is instrumental in studying the intrinsic pathway of coagulation by measuring the activity of plasma kallikrein, a key component of this system. This is particularly relevant in the context of activated partial thromboplastin time (aPTT) assays, which are used to assess the function of the intrinsic and common coagulation pathways[3][4][5][6].

-

Investigating Fibrinolytic Pathways: The substrate's sensitivity to plasmin allows for its use in assays designed to monitor fibrinolytic activity. This is crucial in the development and evaluation of fibrinolytic drugs aimed at dissolving pathological blood clots[7][8].

Drug Discovery and Development

-

High-Throughput Screening of Protease Inhibitors: The chromogenic nature of the assay makes it amenable to high-throughput screening formats, enabling the rapid identification of potential inhibitors of plasma kallikrein, trypsin, and other related proteases.

-

Characterizing the Mechanism of Action of Novel Therapeutics: By providing a quantitative measure of enzyme activity, H-D-Pro-Phe-Arg-pNA aids in elucidating the mechanism by which new drug candidates modulate the activity of their target proteases.

Visualization of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic cleavage of H-D-Pro-Phe-Arg-pNA and a typical experimental workflow.

Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by a serine protease.

Caption: A typical experimental workflow for a chromogenic protease assay.

Conclusion: A Versatile Tool for Protease Research

H-D-Pro-Phe-Arg-pNA 2HCl stands as a testament to the power of well-designed chemical tools in advancing our understanding of complex biological systems. Its utility as a chromogenic substrate for plasma kallikrein, trypsin, and plasmin provides researchers with a robust and quantitative method for studying the intricate interplay of these enzymes in health and disease. By carefully considering its substrate specificity, employing appropriate experimental controls, and leveraging the power of specific inhibitors, scientists can confidently utilize H-D-Pro-Phe-Arg-pNA to generate high-quality, reproducible data. As our knowledge of the roles of serine proteases in various pathologies continues to expand, the importance of this versatile substrate in both basic research and the development of novel therapeutics is set to grow ever more significant.

References

-

Christensen, U., & Schousen, M. R. (1979). Steady-state kinetics of plasmin- and trypsin-catalysed hydrolysis of a number of tripeptide-p-nitroanilides. Biochimica et Biophysica Acta (BBA) - Enzymology, 569(2), 177–183. [Link]

-

Gullick, H. D. (1972). Differentiation of Trypsin-Like Enzymes in Human Plasma. Clinical Chemistry, 18(11), 1385–1394. [Link]

-

Gullick, H. D. (1972). Differentiation of Trypsin-Like Enzymes in Human Plasma. PubMed. [Link]

-

Wohl, R. C., Summaria, L., & Robbins, K. C. (1980). Kinetics of activation of human plasminogen by different activator species at pH 7.4 and 37°C. Journal of Biological Chemistry, 255(5), 2005–2013. [Link]

-

Cryopep. (n.d.). pNAPEP-1902. Retrieved from [Link]

-

Morita, T., Kato, H., Iwanaga, S., Takada, K., Kimura, T., & Sakakibara, S. (1977). New fluorogenic substrates for α-thrombin, factor Xa, kallikreins, and urokinase. Journal of Biochemistry, 82(5), 1495–1498. [Link]

-

Aurora, R., & Ndonwi, M. (2015). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Molecules, 20(7), 12494–12521. [Link]

-

Nagasawa, S., & Nakayasu, T. (1976). Hydrolysis of plasma kallikrein by trypsin and plasmin and the formation of active fragments. Journal of Biochemistry, 79(5), 1039–1047. [Link]

-

ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]

-

Ratnoff, O. D., & Naff, G. B. (1969). The inhibition of plasmin, plasma kallikrein, plasma permeability factor, and the C'1r subcomponent of the first component of complement by serum C'1 esterase inhibitor. The Journal of Experimental Medicine, 129(2), 315–331. [Link]

-

de Maat, S., & Maas, C. (2023). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Frontiers in Medicine, 10, 1188204. [Link]

-

Fareed, J., Messmore, H. L., Walenga, J. M., & Bermes, E. W., Jr. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(3), 443–447. [Link]

-

Naini, A., & Naini, V. (1985). Electrochemical activity determination of trypsin-like enzymes. VIII. Kallikrein and prekallikrein in plasma and whole blood. Journal of Pharmaceutical and Biomedical Analysis, 3(4), 341–346. [Link]

-

Leytus, S. P., Peltz, G. A., & Mangel, W. F. (1986). A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate. Analytical Biochemistry, 153(2), 294–301. [Link]

-

Ratnoff, O. D., & Naff, G. B. (1969). The inhibition of plasmin, plasma kallikrein, plasma permeability factor, and the C'1r subcomponent of the first component of complement by serum C'1 esterase inhibitor. PubMed. [Link]

-

Tan, K. T., & Brown, A. J. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915–4923. [Link]

-

Stach, N., & Meyer-Hoffert, U. (2021). Kallikreins - the melting pot of activity and function. Biological Chemistry, 402(12), 1547–1562. [Link]

-

Kikumoto, R., Tamao, Y., Tezuka, T., Tonomura, S., Okamoto, S., Funahara, Y., & Hijikata, A. (1984). Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: Evaluation using a microplate system and comparison with other proteases. Journal of Enzyme Inhibition, 1(1), 59–69. [Link]

-

Teien, A. N., & Lie, M. (1978). Assay of plasma heparin using thrombin and the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238). Thrombosis Research, 13(2), 285–288. [Link]

-

Inagami, T., & Mitsuda, H. (1964). Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds. Journal of Biological Chemistry, 239(5), 1388–1394. [Link]

-

Pathology Tests Explained. (n.d.). Activated partial thromboplastin time. Retrieved from [Link]

-

Marder, V. J., & Sherry, S. (1988). Fibrinolytic Mechanism, Biochemistry, and Preclinical Pharmacology of Recombinant Prourokinase. Fibrinolysis, 2(2), 59–69. [Link]

-

Marder, V. J., & Novokhatny, V. (2010). Direct fibrinolytic agents: biochemical attributes, preclinical foundation and clinical potential. Journal of Thrombosis and Haemostasis, 8(3), 433–444. [Link]

-

Practical-Haemostasis.com. (n.d.). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]

-

Tan, K. T., & Brown, A. J. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. PubMed. [Link]

-

Fortress Diagnostics. (n.d.). APTT Reagent. Retrieved from [Link]

-

Tan, K. T., & Brown, A. J. (2020). (PDF) Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate. [Link]

Sources

- 1. cryopep.com [cryopep.com]

- 2. Steady-state kinetics of plasmin- and trypsin-catalysed hydrolysis of a number of tripeptide-p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 5. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. APTT Reagent - Fortress Diagnostics [fortressdiagnostics.com]

- 7. Fibrinolytic mechanism, biochemistry, and preclinical pharmacology of recombinant prourokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct fibrinolytic agents: biochemical attributes, preclinical foundation and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chromogenic Assays Utilizing H-D-Pro-Phe-Arg-pNA 2HCl

This guide provides a comprehensive technical overview of chromogenic assays employing the synthetic peptide substrate H-D-Pro-Phe-Arg-pNA 2HCl. It is intended for researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly within the context of the kallikrein-kinin system and coagulation cascades.

Foundational Principles: The Convergence of Enzyme Specificity and Chromogenic Detection

Chromogenic assays represent a cornerstone of enzymatic analysis, prized for their simplicity, sensitivity, and amenability to high-throughput screening. The core principle lies in the enzymatic liberation of a chromophore from a synthetic substrate, where the resulting color change is directly proportional to the enzymatic activity.[1] The choice of substrate is paramount, dictating the specificity and utility of the assay.

H-D-Pro-Phe-Arg-pNA 2HCl, also known as S-2302, is a highly specific chromogenic substrate designed to mimic the natural cleavage site of certain serine proteases.[2][3] Its chemical name is H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride.[2] This tripeptide sequence, Pro-Phe-Arg, is recognized with high affinity by enzymes such as plasma kallikrein, Factor XIa, and Factor XIIa.[3][4][5] The C-terminal linkage of this peptide to p-nitroaniline (pNA), a colorless molecule, renders the substrate itself without significant absorbance in the visible spectrum. Upon enzymatic cleavage at the arginine-pNA bond, the yellow-colored p-nitroaniline is released, which can be quantified spectrophotometrically.[6][7]

The Molecular Mechanism: A Closer Look at Substrate Cleavage

The utility of H-D-Pro-Phe-Arg-pNA 2HCl is rooted in the catalytic mechanism of serine proteases. These enzymes possess a catalytic triad of amino acids in their active site that facilitates the hydrolysis of peptide bonds. The Pro-Phe-Arg sequence of the substrate docks into the active site of the target enzyme, positioning the scissile bond for cleavage.

The enzymatic reaction proceeds as follows:

-

Enzyme-Substrate Binding: The serine protease recognizes and binds to the H-D-Pro-Phe-Arg-pNA substrate.

-

Nucleophilic Attack: A serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl group of the arginine residue in the substrate.

-

Cleavage and Release: The peptide bond between arginine and p-nitroaniline is hydrolyzed. This releases the p-nitroaniline (pNA) chromophore.

-

Color Development: The liberated pNA imparts a yellow color to the solution, with a maximum absorbance at approximately 405 nm.[6][8] The rate of pNA release is directly proportional to the enzyme's activity.[6]

Caption: Mechanism of chromogenic substrate cleavage.

Applications in Research and Drug Development

The specificity of H-D-Pro-Phe-Arg-pNA 2HCl makes it an invaluable tool in various research and clinical applications:[9]

-

Determination of Prekallikrein and Kallikrein Activity: It is widely used to measure plasma prekallikrein levels and kallikrein-like activity.[2][6][10]

-

Kallikrein Inhibition Assays: The substrate is employed to screen for and characterize inhibitors of plasma kallikrein, which are of therapeutic interest in conditions like hereditary angioedema.[10]

-

Factor XII and XIa Activity: It serves as a substrate for activated Factor XII (Hageman factor) and Factor XIa, crucial components of the intrinsic coagulation pathway.[3][5][11]

-

Drug Discovery: This assay is instrumental in high-throughput screening campaigns to identify novel modulators of these serine proteases.[9]

A Validated Experimental Protocol

The following protocol provides a robust framework for determining serine protease activity using H-D-Pro-Phe-Arg-pNA 2HCl. This protocol is designed to be self-validating by incorporating appropriate controls.

Materials and Reagents

-

H-D-Pro-Phe-Arg-pNA 2HCl (S-2302)[2]

-

Purified enzyme (e.g., plasma kallikrein) or plasma sample

-

Reaction Stop Solution (e.g., 50% Acetic Acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of H-D-Pro-Phe-Arg-pNA 2HCl in sterile water (e.g., 4 mM).[2][12] This solution is stable for several months when stored at 2-8°C and protected from light.[2]

-

Enzyme/Sample Dilutions: Prepare serial dilutions of the purified enzyme or plasma sample in the assay buffer to ensure the final activity falls within the linear range of the assay.

Assay Procedure

-

Plate Setup: Add 50 µL of assay buffer to all wells of a 96-well microplate.

-

Sample/Standard Addition: Add 20 µL of the enzyme/sample dilutions or standards to the appropriate wells. Include a buffer-only blank.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add 30 µL of the pre-warmed substrate solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Endpoint Measurement (Alternative): Alternatively, incubate the reaction mixture at 37°C for a fixed period (e.g., 10 minutes) and then stop the reaction by adding 25 µL of the stop solution. Read the final absorbance at 405 nm.

Caption: Experimental workflow for the chromogenic assay.

Data Analysis and Interpretation

For kinetic assays, the rate of change in absorbance (mOD/min) is calculated from the linear portion of the reaction curve. For endpoint assays, the final absorbance value is used after subtracting the blank.

Standard Curve

To quantify the enzyme concentration, a standard curve should be generated using a reference standard of the purified enzyme with known activity.

| Standard Concentration (nM) | Absorbance at 405 nm (Endpoint) | Rate (mOD/min) (Kinetic) |

| 0 | 0.050 | 1.2 |

| 5 | 0.150 | 12.5 |

| 10 | 0.250 | 24.8 |

| 20 | 0.450 | 48.9 |

| 40 | 0.850 | 99.5 |

Calculation of Unknown Sample Activity

The activity of unknown samples is determined by interpolating their absorbance or rate values from the standard curve.

Assay Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the following validation parameters should be assessed:

-

Linearity and Range: Determine the concentration range over which the assay is linear.

-

Precision: Assess the intra-assay (repeatability) and inter-assay (reproducibility) precision by running multiple replicates of the same sample on the same day and on different days.[13][14]

-

Accuracy: Evaluate the accuracy by spike and recovery experiments, where a known amount of enzyme is added to a sample matrix.[14]

-

Specificity: Confirm that the assay is specific for the target enzyme and does not show significant cross-reactivity with other proteases that may be present in the sample.[15]

Troubleshooting Common Issues

| Issue | Potential Cause | Solution |

| High Background | Substrate instability or contamination | Prepare fresh substrate solution; ensure proper storage conditions.[2] |

| Check buffer for microbial contamination. | ||

| Low Signal | Inactive enzyme | Use a fresh enzyme preparation; verify storage conditions. |

| Incorrect buffer pH | Prepare fresh buffer and verify pH.[6] | |

| Inhibitors in the sample | Dilute the sample further; consider sample purification. | |

| Non-linear kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Optimize assay conditions (e.g., buffer components, temperature). |

References

- Chromogenix. (n.d.). S-2302TM.

- Quadratech Diagnostics. (n.d.). S-2302™ for Plasma Kallikrein, FXIa, FXIIa.

- Bio-protocol. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein.

- ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2302™.

- ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma.

- CoaChrom. (n.d.). S-2302™ | Chromogenic Substrates - Factor XIIa.

-

Gallimore, M. J. (1985). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 178, 127–132. Retrieved from [Link]

- Blue Tiger Scientific. (n.d.). Kallikrein Chromogenic Substrate – 5 mg – Biotech Grade.

- DiaPharma. (n.d.). Chromogenix S-2302.

- Chem-Impex. (n.d.). H-D-Pro-Phe-Arg-pNA·2HCl.

- Biosynth. (n.d.). H-D-Pro-Phe-Arg-pNA·2 HCl.

-

Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]

-

World Federation of Hemophilia. (2019, November 13). How to Set Up Chromogenic FVIII and FIX Assays [Video]. YouTube. Retrieved from [Link]

-

Favaloro, E. J., Mohammed, S., & Ahuja, M. (2018). Evaluation of chromogenic factor IX assays by automated protocols. International journal of laboratory hematology, 40(4), 446–454. Retrieved from [Link]

Sources

- 1. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 2. endotell.ch [endotell.ch]

- 3. CHROMOGENIC SUBSTRATE S-2302™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. quadratech.co.uk [quadratech.co.uk]

- 5. S-2302™ | Chromogenic Substrates - Factor XIIa [coachrom.com]

- 6. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. caymanchem.com [caymanchem.com]

- 8. diapharma.com [diapharma.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluation of chromogenic factor IX assays by automated protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diapharma.com [diapharma.com]

An In-depth Technical Guide on H-D-Pro-Phe-Arg-pNA 2HCl for Plasma Kallikrein Activity Measurement

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Plasma Kallikrein and its Measurement

The plasma kallikrein-kinin system is a pivotal cascade of proteins that plays a significant role in inflammation, blood pressure regulation, coagulation, and pain signaling. At the heart of this system lies plasma kallikrein (PKa), a serine protease that, when activated, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin. Dysregulation of plasma kallikrein activity is a key driver in various pathologies, most notably hereditary angioedema (HAE), making it a prime target for therapeutic intervention.

Accurate and reproducible measurement of plasma kallikrein activity is therefore indispensable for both fundamental research into the kallikrein-kinin system and the development of novel inhibitors. This guide provides a comprehensive technical overview of the most established and widely utilized method for this purpose: the chromogenic assay employing H-D-Pro-Phe-Arg-pNA 2HCl (also known by the trade name S-2302).

Part 1: The Core Principle of the Chromogenic Assay

The assay's foundation lies in the enzymatic cleavage of a synthetic substrate that mimics the natural target of plasma kallikrein.

-

The Substrate: H-D-Pro-Phe-Arg-pNA is a synthetic tripeptide linked to a chromophore, p-nitroaniline (pNA). In its intact, uncleaved state, this substrate is colorless.

-

The Enzymatic Reaction: Plasma kallikrein specifically recognizes and cleaves the peptide bond between Arginine (Arg) and pNA.

-

Signal Generation: This cleavage liberates the pNA molecule, which imparts a distinct yellow color to the solution.

-

Quantification: The rate of pNA release is directly proportional to the activity of plasma kallikrein in the sample. This is measured spectrophotometrically by monitoring the increase in absorbance at 405 nm over time.[1][2]

Caption: Critical parameters for validating the plasma kallikrein assay.

Part 4: Applications in Drug Discovery and Clinical Research

This robust assay is a cornerstone for:

-

Screening for Inhibitors: The assay is readily adaptable for high-throughput screening to identify novel inhibitors of plasma kallikrein.

-

Characterizing Inhibitor Potency: It is used to determine key pharmacological parameters such as the IC50 of candidate drugs.

-

Clinical Monitoring: The assay can be used to assess the activity of the kallikrein-kinin system in patients with diseases like HAE and to monitor the pharmacodynamic effects of kallikrein-targeted therapies.

-

Quality Control of Biologics: It is used to detect prekallikrein activator (PKA), a potential contaminant in human albumin and immunoglobulin preparations that can cause hypotensive reactions. [3][4][5]

Conclusion

The chromogenic assay utilizing H-D-Pro-Phe-Arg-pNA 2HCl provides a reliable, sensitive, and quantitative method for measuring plasma kallikrein activity. A thorough understanding of the assay's principles, meticulous execution, and the inclusion of appropriate controls are paramount to generating high-quality, trustworthy data. This technical guide serves as a foundational resource for researchers and drug development professionals, enabling them to confidently employ this essential tool in their exploration of the kallikrein-kinin system and the development of life-changing therapeutics.

References

-

ChromogenicSubstrates.com. Kallikrein-like activity, plasma. [Link]

-

ChromogenicSubstrates.com. Kallikrein inhibitor activity. [Link]

-

Quadratech Diagnostics. S-2302™ for Plasma Kallikrein, FXIa, FXIIa. [Link]

-

Chromogenix. S-2302TM. [Link]

- Gallimore, M. J., et al. (1979). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Haemostasis, 8(5), 349-55.

-

CoaChrom Diagnostica. S-2302™. [Link]

-

ChromogenicSubstrates.com. CHROMOGENIC SUBSTRATE S-2302™. [Link]

-

CoaChrom Diagnostica. Plasma Kallikrein-like activity. [Link]

- Friberger, P., et al. (1979). Determination of Prekallikrein in Plasma by Means of a Chromogenic Tripeptide Substrate for Plasma Kallikrein. In: Current Concepts in Kinin Research. Pergamon Press.

-

Endotell AG. Plasma Prekallikrein Method Sheet. [Link]

- Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical chemistry, 27(4), 586-92.

-

Bio-BEE. Prekallikrein Activator Assay. [Link]

- Longstaff, C., et al. (2018). Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics. Biologicals, 55, 30-36.

- Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-592.

- Fisher, C. A., et al. (1982). Assay of prekallikrein in human plasma: comparison of amidolytic, esterolytic, coagulation, and immunochemical assays. Blood, 59(5), 963-70.

- Qiu, H., et al. (2012). Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor. Journal of thrombosis and haemostasis, 10(6), 1131-9.

-

CoaChrom Diagnostica. Prekallikrein Activator (PKA). [Link]

-

U.S. Pharmacopeia. 〈165〉 Prekallikrein Activator. [Link]

-

Semantic Scholar. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. [Link]

- Hansen, C., et al. (2018). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Frontiers in immunology, 9, 137.

- Ito, R., et al. (1981). CentrifugalAnalysisfor PlasmaKallikreinActivity,with Use of the ChromogenicSubstrateS-2302. Clinical Chemistry, 27(4), 586-592.

- Soulier, J. P., & Gozin, D. (1979). Assay of Fletcher factor (plasma prekallikrein) using an artificial clotting reagent and a modified chromogenic assay. Thrombosis and haemostasis, 42(2), 538-47.

-

Scribd. S2302-Chromogenic Substrate. [Link]

Sources

- 1. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. coachrom.com [coachrom.com]

- 3. Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. coachrom.com [coachrom.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

A Technical Guide to the Application of H-D-Pro-Phe-Arg-pNA Dihydrochloride in Coagulation Cascade Research

This guide provides an in-depth technical overview of H-D-Pro-Phe-Arg-pNA Dihydrochloride, a pivotal tool for researchers, scientists, and drug development professionals engaged in the study of the coagulation cascade. With full editorial control, this document is structured to offer a comprehensive understanding, from fundamental principles to practical applications, ensuring scientific integrity and empowering robust experimental design.

Introduction: A Versatile Tool for Coagulation Research

H-D-Pro-Phe-Arg-pNA Dihydrochloride, often referred to by its trivial name pFR-pNA or the commercial designation S-2302, is a synthetic chromogenic substrate.[1][2] Its chemical name is H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride.[3] This oligopeptide is designed to mimic the natural cleavage sites of specific serine proteases within the coagulation cascade.[4] Its utility lies in its ability to produce a quantifiable color change upon enzymatic cleavage, providing a direct measure of enzyme activity. This makes it an invaluable reagent for a variety of applications, including enzyme kinetics, inhibitor screening, and the functional assessment of specific coagulation factors.[4]

Section 1: The Coagulation Cascade and Key Serine Proteases

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury.[5][6] It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which involve a series of zymogens being converted into active serine proteases.[5][6]

H-D-Pro-Phe-Arg-pNA is a substrate for several of these serine proteases, with notable specificity for plasma kallikrein and Factor XIIa (FXIIa) .[7][8][9] These enzymes are key components of the intrinsic pathway, also known as the contact activation pathway.[10]

-

Factor XII (Hageman Factor): A zymogen that, upon contact with negatively charged surfaces, auto-activates to FXIIa. FXIIa then initiates the intrinsic pathway by activating Factor XI.[10][11]

-

Plasma Prekallikrein: The zymogen form of plasma kallikrein. FXIIa activates prekallikrein to kallikrein.[11] Kallikrein, in a positive feedback loop, can then further activate more Factor XII.[10]

The diagram below illustrates the position of these key proteases within the initial phase of the intrinsic pathway.

Caption: Role of H-D-Pro-Phe-Arg-pNA in the Intrinsic Pathway.

Section 2: Mechanism of Action

The functionality of H-D-Pro-Phe-Arg-pNA as a chromogenic substrate is based on a straightforward enzymatic reaction. The peptide sequence, Pro-Phe-Arg, is recognized by the active site of enzymes like plasma kallikrein and FXIIa. The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) molecule.

The release of free pNA, which has a distinct yellow color, can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[12] The rate of pNA release is directly proportional to the enzymatic activity in the sample, allowing for precise quantification.[12]

Caption: Enzymatic Cleavage of H-D-Pro-Phe-Arg-pNA.

Section 3: Core Applications in Coagulation Research

The unique properties of H-D-Pro-Phe-Arg-pNA lend it to several key applications in both basic research and clinical diagnostics.

Enzyme Activity Assays

The most direct application is the quantification of plasma kallikrein and FXIIa activity. These assays are crucial for understanding the functionality of the contact activation system and for diagnosing deficiencies or abnormalities in these factors.

Inhibitor Screening

H-D-Pro-Phe-Arg-pNA is an excellent tool for screening and characterizing inhibitors of plasma kallikrein and FXIIa.[13] In these assays, a known amount of the target enzyme is incubated with a potential inhibitor before the addition of the chromogenic substrate. A reduction in the rate of pNA formation indicates inhibitory activity. This is a vital process in the discovery and development of new anticoagulant and anti-inflammatory drugs.

Diagnostic Applications

The measurement of prekallikrein levels in plasma, using an activator to convert it to kallikrein before adding the substrate, is a valuable diagnostic tool.[14] Similarly, assays for kallikrein-like activity and kallikrein inhibitors in plasma can provide insights into various pathological conditions.[13][14]

Section 4: Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental conditions and laboratory instrumentation.

Protocol 4.1: Chromogenic Assay for Plasma Kallikrein-like Activity

Principle: This assay measures the endogenous kallikrein-like activity in a plasma sample, which is primarily the activity of kallikrein complexed with α2-macroglobulin.[12] The rate of pNA release from H-D-Pro-Phe-Arg-pNA is measured at 405 nm.[12]

Materials and Reagents:

| Reagent | Preparation and Storage |

| H-D-Pro-Phe-Arg-pNA (S-2302) | Reconstitute in sterile distilled water to a stock solution (e.g., 4 mmol/L). Store at 2-8°C for up to 6 months.[15] |

| Tris Buffer | 0.05 M Tris, pH 7.8, containing NaCl. Store at 2-8°C. |

| Acetic Acid (20%) or Citric Acid (2%) | For endpoint assays. |

| Platelet-Poor Plasma | Prepared from citrated whole blood by centrifugation.[12] |

Step-by-Step Procedure (Endpoint Method):

-

Sample Dilution: Dilute the test plasma in Tris buffer (e.g., 1:10 dilution).[12]

-

Incubation: Add 200 µL of the diluted sample to a microplate well and incubate at 37°C for 3-4 minutes.

-

Reaction Initiation: Add 200 µL of pre-warmed (37°C) H-D-Pro-Phe-Arg-pNA substrate solution to the well.[12]

-

Incubation: Mix and incubate at 37°C for a defined period (e.g., 10 minutes).[12]

-

Reaction Termination: Add 200 µL of 20% acetic acid or 2% citric acid to stop the reaction.[12]

-

Measurement: Read the absorbance at 405 nm in a microplate reader.

-

Blank Preparation: Prepare a plasma blank for each sample by adding the reagents in reverse order without the final incubation.[12]

-

Calculation: Subtract the blank absorbance from the sample absorbance. The kallikrein-like activity can be calculated using a molar extinction coefficient for pNA or by comparison to a standard curve.

Protocol 4.2: Screening for Factor XIIa Inhibitors

Principle: This protocol is designed to identify and quantify the inhibitory effect of a test compound on the enzymatic activity of purified FXIIa. A reduction in the rate of pNA formation from H-D-Pro-Phe-Arg-pNA is indicative of inhibition.

Materials and Reagents:

| Reagent | Preparation and Storage |

| Purified Human Factor XIIa | Reconstitute according to the manufacturer's instructions. Store at -20°C or below. |

| H-D-Pro-Phe-Arg-pNA (S-2302) | Prepare as in Protocol 4.1. |

| Assay Buffer | e.g., HEPES buffer. |

| Test Compound (Inhibitor) | Dissolve in a suitable solvent (e.g., DMSO) and prepare serial dilutions. |

Step-by-Step Procedure (Kinetic Method):

-

Reagent Preparation: Prepare working solutions of FXIIa, the test inhibitor at various concentrations, and the chromogenic substrate in the assay buffer.

-

Inhibitor Incubation: In a microplate well, add the FXIIa solution and the test inhibitor solution. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.

-

Reaction Initiation: Add the H-D-Pro-Phe-Arg-pNA substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a temperature-controlled (37°C) reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Controls: Include a positive control (FXIIa without inhibitor) and a negative control (buffer only).

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate % Inhibition: % Inhibition = [(V₀ of positive control - V₀ of sample) / V₀ of positive control] x 100

Section 5: Data Interpretation and Troubleshooting

Accurate and reproducible results in chromogenic assays depend on careful experimental execution and an understanding of potential pitfalls.

Expected Results and Common Issues:

| Observation | Possible Cause(s) | Suggested Solution(s) |

| High background absorbance in blanks | Substrate autohydrolysis; Contaminated reagents. | Prepare fresh substrate solution; Use high-purity water and reagents. |

| Low signal or no activity | Inactive enzyme; Incorrect buffer pH; Presence of an unknown inhibitor. | Use a new vial of enzyme; Verify buffer pH; Check sample for interfering substances. |

| Non-linear reaction kinetics | Substrate depletion; Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration; Reduce incubation time. |

| High variability between replicates | Inaccurate pipetting; Temperature fluctuations. | Calibrate pipettes; Ensure uniform temperature control across the microplate.[12] |

Optimization of Assay Conditions:

-

Substrate Concentration: The concentration of H-D-Pro-Phe-Arg-pNA should ideally be at or above the Michaelis-Menten constant (Km) for the enzyme to ensure the reaction rate is proportional to the enzyme concentration.

-

Incubation Time: For endpoint assays, the incubation time should be sufficient to generate a measurable signal but short enough to remain within the linear range of the reaction.

-

pH: The optimal pH for the assay should be determined based on the specific enzyme being studied.

Section 6: Conclusion and Future Perspectives

H-D-Pro-Phe-Arg-pNA dihydrochloride remains a cornerstone reagent in coagulation research. Its reliability, ease of use, and adaptability make it an essential tool for elucidating the complex mechanisms of the contact activation pathway and for the development of novel therapeutics targeting this system. As our understanding of the intricate roles of plasma kallikrein and Factor XIIa in thrombosis, inflammation, and other pathologies deepens, the application of this chromogenic substrate will undoubtedly continue to expand, driving further innovation in both research and diagnostics.

References

-

BioVision. (n.d.). Factor XIIa Activity Assay Kit (Colorimetric). Retrieved from [Link]

-

CoaChrom. (n.d.). S-2302™ | Chromogenic Substrates - Factor XIIa. Retrieved from [Link]

- Matafonov, A., et al. (2018). A site on factor XII required for productive interactions with polyphosphate. Journal of Thrombosis and Haemostasis, 16(11), 2246-2257.

-

ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2302™. Retrieved from [Link]

-

CoaChrom. (n.d.). Plasma Kallikrein-like activity. Retrieved from [Link]

-

Scribd. (n.d.). S2302-Chromogenic Substrate. Retrieved from [Link]

- Gallimore, M. J., et al. (1979). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Thrombosis Research, 16(5-6), 695-703.

-

Quadratech Diagnostics. (n.d.). S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Retrieved from [Link]

- Hultin, M. B., & Mighion, G. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(1), 37-40.

-

ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]

- Hojima, Y., et al. (1980). A new chromogenic substrate for the assay of factor XIIa. Thrombosis Research, 18(3-4), 417-430.

- Stavrou, E., & Schmaier, A. H. (2010). Factor XII: what is it good for?. Journal of Thrombosis and Haemostasis, 8(5), 896-899.

- Ivanov, I., et al. (2021). Identification of the factor XII contact activation site enables sensitive coagulation diagnostics.

-

Cryopep. (n.d.). pNAPEP-1902. Retrieved from [Link]

- Shariat-Madar, Z. (2015). Physiological Effects of the Plasma Kallikrein-Kinin System: Role. Journal of Hematology & Thromboembolic Diseases, 3(3), 1-6.

- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.

- Kim, H., & Huh, J. (2021).

-

StatPearls. (2023). Physiology, Coagulation Pathways. Retrieved from [Link]

-

National Bleeding Disorders Foundation. (n.d.). The Clotting Cascade. Retrieved from [Link]

-

StatPearls. (2023). Physiology, Clotting Mechanism. Retrieved from [Link]

-

Armando Hasudungan. (2021, September 18). Coagulation Cascade and Fibrinolysis - clotting factors, regulation and control mechanism [Video]. YouTube. Retrieved from [Link]

-

Practical-Haemostasis.com. (n.d.). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]

Sources

- 1. Inhibitor Assays [practical-haemostasis.com]

- 2. bleeding.org [bleeding.org]

- 3. coachrom.com [coachrom.com]

- 4. memorialbellevilleshiloh.testcatalog.org [memorialbellevilleshiloh.testcatalog.org]

- 5. Assay of plasma heparin using thrombin and the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A site on factor XII required for productive interactions with polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 9. Factor XIIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 10. longdom.org [longdom.org]

- 11. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.wfh.org [www1.wfh.org]

- 13. Practical application of a chromogenic FXIIa assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Issues with the assay of factor VIII activity in plasma and factor VIII concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-D-Pro-Phe-Arg-pNA Dihydrochloride

This guide provides a comprehensive technical overview of H-D-Pro-Phe-Arg-pNA dihydrochloride, a principal chromogenic substrate for researchers, scientists, and drug development professionals. Designed to bridge foundational knowledge with practical application, this document delves into the core properties, mechanism of action, and established experimental workflows for this critical biochemical tool.

Introduction and Core Principles